molecular formula C9H15N3O2 B15276759 {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

Cat. No.: B15276759
M. Wt: 197.23 g/mol
InChI Key: MJTNWIAYHOSXIV-UHFFFAOYSA-N
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Description

The compound {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol features a central oxetane ring substituted with a hydroxymethyl group and a 3-amino-4-methylpyrazole moiety. Oxetanes are valued in medicinal chemistry for their ability to enhance solubility, metabolic stability, and hydrogen-bonding capacity. This combination suggests utility in drug discovery, particularly in kinase inhibitors or antimicrobial agents where pyrazole derivatives are prevalent.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

[3-[(3-amino-4-methylpyrazol-1-yl)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11)

InChI Key

MJTNWIAYHOSXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2(COC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both oxetane and pyrazole rings contributes to its biological activity .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural analogs of the target compound vary in substituents on the pyrazole ring, oxetane modifications, or alternative heterocyclic systems. Below is a detailed analysis:

Structural Analogs with Pyrazole Substitution Variations

Table 1: Key Structural Analogs and Properties
Compound Name Pyrazole Substituents Oxetane/Other Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
Target Compound 3-amino-4-methyl Oxetane + hydroxymethyl C₉H₁₅N₃O₂ ~197 (calculated) N/A -
{3-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol 3-amino-4-chloro Oxetane + hydroxymethyl C₈H₁₂ClN₃O₂ 217.65 Storage: Not specified
(3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-yl)methanol 4-(boronate ester) Oxetane + hydroxymethyl C₁₄H₂₃BN₂O 294.16 CAS: 1380306-92-2
{3-[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol 3-amino-5-methyl Oxetane + hydroxymethyl C₉H₁₅N₃O₂ ~197 (calculated) Commercially available (2 suppliers)
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1-methyl, 3-phenyl Methanol directly on pyrazole C₁₁H₁₂N₂O 188.23 Appearance: Powder; Storage: Room temperature

Analysis of Substituent Effects

Chloro vs. Methyl Substitution (): The chloro analog (C₈H₁₂ClN₃O₂) replaces the 4-methyl group with chlorine, increasing molecular weight (217.65 vs. ~197) and lipophilicity.

Boronate Ester Functionalization () :
The boronate ester at the pyrazole’s 4-position introduces a handle for Suzuki-Miyaura cross-coupling reactions, enabling further derivatization. This contrasts with the target compound’s inert methyl group, highlighting divergent synthetic applications.

Positional Isomerism (): The 3-amino-5-methylpyrazole analog retains the same molecular formula as the target compound but shifts the methyl group to position 5. This positional change could influence tautomerism, hydrogen-bonding patterns, and steric interactions in molecular recognition.

Phenyl-Substituted Pyrazole (): The absence of an oxetane ring and the presence of a phenyl group in (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol enhance hydrophobicity. Oxetanes generally improve aqueous solubility, suggesting the target compound may exhibit better pharmacokinetic properties.

Oxetane vs. Non-Oxetane Derivatives

  • (3-(4-Bromophenyl)oxetan-3-yl)methanol (): This compound replaces the pyrazole with a bromophenyl group on the oxetane.

Biological Activity

{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol, with CAS number 1856794-29-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
CAS Number1856794-29-0
StructureStructure

The compound exhibits significant biological activity primarily through its interaction with various cellular pathways. It has been studied for its role as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in growth and differentiation. By inhibiting these enzymes, the compound can potentially modulate processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that treatment with the compound led to a significant increase in caspase-3 activity, indicating enhanced apoptotic signaling in breast cancer cells (MDA-MB-231) .

Case Studies

  • Inhibition of Cell Growth : A study involving various breast cancer cell lines treated with the compound showed a dose-dependent inhibition of cell growth. The most notable effects were observed at concentrations above 10 µM, where cell viability dropped significantly compared to control groups .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found that this compound disrupts the cell cycle at the G2/M phase, leading to increased apoptosis rates .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.

Compound NameCAS NumberMolecular WeightBiological Activity Description
{3-Amino-4-bromo-1H-pyrazol-1-yl}methanol1850362-33-2262.10 g/molExhibits moderate cytotoxicity against various cancer cells .
{3-Amino-4-methyl-1H-pyrazol} derivative1506407-87-9197.23 g/molShows promising anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent oxetane functionalization. Key steps include:

  • Pyrazole Core Synthesis : Use of nucleophilic substitution or cyclocondensation reactions under controlled temperatures (e.g., reflux in xylene) to form the 3-amino-4-methylpyrazole moiety .
  • Oxetane Functionalization : Protection/deprotection strategies (e.g., tert-butyldiphenylsilyl groups) to stabilize reactive hydroxyl groups during ring formation .
  • Optimization : Solvent choice (e.g., ethanol, THF), temperature control (40–80°C), and catalysts (e.g., NaH for alkylation) to improve yield and purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to verify the oxetane ring (δ ~3.5–4.5 ppm for CH2_2 groups) and pyrazole protons (δ ~6.5–8.0 ppm) .
  • IR : Peaks at ~3200–3500 cm1^{-1} (O-H stretch) and ~1600 cm1^{-1} (C=N/C=C in pyrazole) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ ion) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., >150°C for oxetane derivatives) .
  • pH Stability : Accelerated degradation studies in buffered solutions (pH 1–13) monitored via HPLC to identify labile groups (e.g., oxetane ring opening under acidic conditions) .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX resolve ambiguities in structural data for this compound?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction (XRD) data (e.g., Cu-Kα radiation, 100K temperature).
  • Refinement : SHELXL for iterative model adjustment, addressing disordered atoms (e.g., oxetane methyl groups) and hydrogen bonding networks .
  • Validation : R-factor convergence (<0.05) and analysis of residual electron density maps to confirm stereochemistry .

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site, analogous to pyrazole-based inhibitors like celecoxib) .
  • Kinetic Studies : Measure IC50_{50} values via fluorometric assays (e.g., sialidase inhibition, referencing oxetane derivatives in ) .
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) on potency .

Q. How does the oxetane ring influence the compound’s pharmacokinetic properties compared to other heterocycles?

  • Methodological Answer :

  • LogP Measurements : Shake-flask method to assess lipophilicity (oxetane’s polarity reduces LogP vs. cyclohexane analogs) .
  • Metabolic Stability : Incubation with liver microsomes; LC-MS/MS quantifies metabolites (e.g., hydroxylated oxetane derivatives) .
  • Permeability : Caco-2 cell assays to evaluate intestinal absorption, leveraging oxetane’s rigidity for improved membrane penetration .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian or COSMO-RS for electronic/steric descriptor calculation (e.g., Hammett constants for substituents) .
  • MD Simulations : GROMACS for 100-ns trajectories to study oxetane ring dynamics in binding pockets .
  • ADMET Prediction : SwissADME or ADMETLab2.0 to forecast toxicity and bioavailability .

Q. How can contradictory biological data (e.g., varying IC50_{50} across assays) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments with controlled variables (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Cross-check activity via SPR (surface plasmon resonance) and cellular assays (e.g., NF-κB luciferase reporter) .
  • Data Mining : Meta-analysis of PubChem BioAssay data (AID 1259401) for consensus activity profiles .

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